molecular formula C4H12IN B8034551 Iso-butylammonium iodide

Iso-butylammonium iodide

Cat. No. B8034551
M. Wt: 201.05 g/mol
InChI Key: FCTHQYIDLRRROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-butylammonium iodide is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalyzation in Organic Synthesis : Iso-butylammonium iodide acts as an efficient catalyst. For instance, Tetra-n-butylammonium iodide can catalyze direct azidation of aldehyde C-H bonds, providing a safer and more convenient method compared to traditional approaches which require explosive azide sources (Shinomoto et al., 2015).

  • Investigations in Solution Chemistry : It's used in conductimetric studies to understand the behavior of salts in various solvents, such as in N,N-dimethylthioformamide (Gritzner et al., 1981).

  • Isotopic Enrichment : this compound plays a role in isotopic enrichment processes, such as the enrichment of tritium in liquid-liquid extraction systems (Nishizawa, 1985).

  • In Perovskite Solar Cells : It is used in the improvement of perovskite solar cells, as seen in studies involving the use of this compound for mixed passivation treatment, enhancing power conversion efficiency and stability (Cho et al., 2018).

  • Thermodynamic Studies : this compound is used in thermodynamic studies, such as determining hydration enthalpy of the tetra-n-butylammonium ion (Nagano et al., 1991).

  • In Optoelectronic Devices : This compound is significant in improving the stability of hybrid organic-inorganic halide perovskite materials, thereby enhancing their application in optoelectronic devices (Wang et al., 2020).

  • Study of Exciton-Phonon Interaction : It's used in the study of exciton-phonon interaction dynamics in self-assembled hybrid perovskite quantum wells (Ni et al., 2017).

properties

IUPAC Name

2-methylpropylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTHQYIDLRRROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iso-butylammonium iodide
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Iso-butylammonium iodide
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Iso-butylammonium iodide
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Iso-butylammonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.